tert-Butyl 3-hydroxy-5-methoxyisonicotinate
Overview
Description
Tert-Butyl 3-hydroxy-5-methoxyisonicotinate is a research chemical . It has a molecular weight of 225.24 and a molecular formula of C11H15NO4 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCOc1cncc(O)c1C(=O)OC(C)(C)C
. Physical and Chemical Properties Analysis
This compound is a solid . Its empirical formula is C11H15NO4 .Scientific Research Applications
Synthesis and Chemical Properties
Research has explored the synthesis and applications of tert-butyl and methoxyisonicotinate derivatives in chemical reactions. For example, a study by Wasserman et al. (1999) investigates the singlet oxygen oxidation of pyrroles, leading to the formation of 5-substituted derivatives, including tert-butyl esters of methoxy-pyrrolecarboxylic acids. This process results in intermediate products that can undergo further chemical transformations, suggesting the relevance of tert-butyl and methoxy derivatives in synthetic organic chemistry and the production of complex organic molecules (Wasserman et al., 1999).
Applications in Medicinal Chemistry
In medicinal chemistry, derivatives similar to tert-Butyl 3-hydroxy-5-methoxyisonicotinate have been investigated for their biological activities and potential therapeutic applications. For instance, compounds with tert-butyl and hydroxy-methoxy functional groups have been evaluated for their anti-inflammatory activities and as inhibitors in biochemical pathways, highlighting the potential for such compounds in drug development and pharmacological studies (Ikuta et al., 1987).
Role in Biocatalysis and Biosynthesis
Additionally, research has focused on the use of tert-butyl and methoxy derivatives in biocatalysis and biosynthesis processes. A study by Liu et al. (2017) describes the directed evolution of carbonyl reductase for the stereoselective synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate in the synthesis of statin drugs. This research demonstrates the utility of tert-butyl derivatives in enzymatic reactions, offering efficient pathways for the production of chiral compounds (Liu et al., 2017).
Chemical Protection and Modification Techniques
Tert-butyl and methoxy groups are also widely used in chemical protection strategies, as illustrated by Corey and Venkateswarlu (1972), who developed methods for the protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Such protective groups are critical in synthetic chemistry for the selective modification of molecules, enabling complex synthesis sequences without affecting sensitive functional groups (Corey & Venkateswarlu, 1972).
Properties
IUPAC Name |
tert-butyl 3-hydroxy-5-methoxypyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-11(2,3)16-10(14)9-7(13)5-12-6-8(9)15-4/h5-6,13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCHQCGVBIOVGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=NC=C1O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673865 | |
Record name | tert-Butyl 3-hydroxy-5-methoxypyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1138444-13-9 | |
Record name | 1,1-Dimethylethyl 3-hydroxy-5-methoxy-4-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1138444-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-hydroxy-5-methoxypyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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